molecular formula C7H15ClN2O B2893083 3-(Aminomethyl)azepan-2-one hydrochloride CAS No. 2137604-86-3

3-(Aminomethyl)azepan-2-one hydrochloride

Cat. No.: B2893083
CAS No.: 2137604-86-3
M. Wt: 178.66
InChI Key: VPWFQXLPIOMVKY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azepan-2-one hydrochloride: is a chemical compound with the molecular formula C7H14N2O·HCl and a molecular weight of 178.66 g/mol It is a hydrochloride salt form of 3-(aminomethyl)azepan-2-one, which is a seven-membered lactam with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azepan-2-one hydrochloride typically involves the following steps:

    Formation of the Azepan-2-one Ring: The initial step involves the cyclization of a suitable precursor to form the azepan-2-one ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor. Common reagents for this step include sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azepan-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(Aminomethyl)azepan-2-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The azepan-2-one ring provides a rigid scaffold that can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)piperidin-2-one;hydrochloride
  • 3-(Aminomethyl)pyrrolidin-2-one;hydrochloride
  • 3-(Aminomethyl)hexahydroazepin-2-one;hydrochloride

Uniqueness

3-(Aminomethyl)azepan-2-one hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(aminomethyl)azepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-6-3-1-2-4-9-7(6)10;/h6H,1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFQXLPIOMVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137604-86-3
Record name 3-(aminomethyl)azepan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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